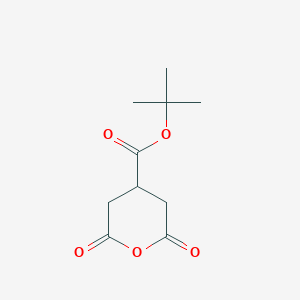
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that likely contains a quinazoline core structure, which is a type of nitrogen-containing heterocycle. Quinazolines are found in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of suitable precursors under specific conditions. For example, a common method for synthesizing quinazoline derivatives involves the condensation of anthranilic acid derivatives with amides or carbamates .Molecular Structure Analysis
The molecular structure of organic compounds is typically determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on its exact structure. Quinazolines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while solubility can be tested in various solvents .Wissenschaftliche Forschungsanwendungen
- The compound’s unique structure makes it an excellent candidate for designing fluorescent probes. Researchers have explored its fluorescence properties, especially when electron-withdrawing groups are attached to acetophenone. For instance, compound 5i exhibits color changes from orange-red to cyan in different solvents. Notably, 5i serves as a metal ion fluorescent probe with excellent selectivity for detecting Ag⁺ ions .
- As laser dyes and fluorescent probes, compounds like ours play a crucial role in cutting-edge technologies. Their applications extend to fields such as bioimaging, diagnostics, and optoelectronics .
Fluorescent Probes and Sensors
High-Tech Applications
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the 3-(4-bromophenyl)-1,2,4-oxadiazole intermediate, which is then coupled with the 3-pentylquinazoline-2,4(1H,3H)-dione to form the final product.", "Starting Materials": [ "4-bromobenzoic acid", "thionyl chloride", "hydrazine hydrate", "ethyl acetoacetate", "potassium carbonate", "3-pentyl-2,4(1H,3H)-quinazolinedione" ], "Reaction": [ "Synthesis of 3-(4-bromophenyl)-1,2,4-oxadiazole intermediate:", "Step 1: Conversion of 4-bromobenzoic acid to the acid chloride using thionyl chloride", "Step 2: Reaction of the acid chloride with hydrazine hydrate to form the corresponding hydrazide", "Step 3: Cyclization of the hydrazide with ethyl acetoacetate in the presence of potassium carbonate to form the 3-(4-bromophenyl)-1,2,4-oxadiazole intermediate", "Coupling of the intermediate with 3-pentyl-2,4(1H,3H)-quinazolinedione:", "Step 1: Reaction of the intermediate with 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide to form the activated ester", "Step 2: Coupling of the activated ester with 3-pentyl-2,4(1H,3H)-quinazolinedione in the presence of triethylamine to form the final product" ] } | |
CAS-Nummer |
1207015-33-5 |
Produktname |
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione |
Molekularformel |
C22H21BrN4O3 |
Molekulargewicht |
469.339 |
IUPAC-Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H21BrN4O3/c1-2-3-6-13-26-21(28)17-7-4-5-8-18(17)27(22(26)29)14-19-24-20(25-30-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3 |
InChI-Schlüssel |
VXHNRULODOBVNU-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2768177.png)
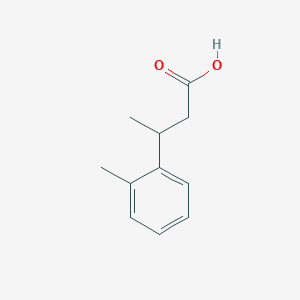
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2768182.png)
![N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2768183.png)
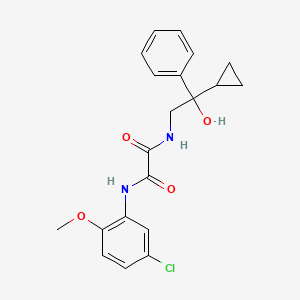
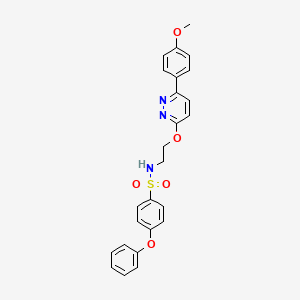
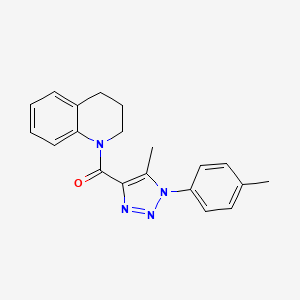
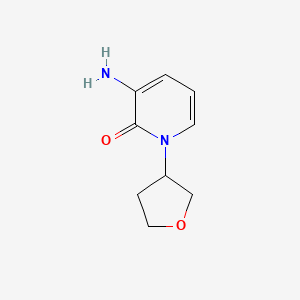
![1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B2768188.png)

![(2Z)-6-hydroxy-2-[(5-methyl-2-furyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2768190.png)
![N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2768192.png)
